Cas no 2092421-83-3 (2-bromo-4-(3-methylphenyl)methyl-1,3-oxazole)
2-bromo-4-(3-methylphenyl)methyl-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
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- Oxazole, 2-bromo-4-[(3-methylphenyl)methyl]-
- 2-bromo-4-(3-methylphenyl)methyl-1,3-oxazole
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- MDL: MFCD30668344
- Inchi: 1S/C11H10BrNO/c1-8-3-2-4-9(5-8)6-10-7-14-11(12)13-10/h2-5,7H,6H2,1H3
- InChI Key: ZCUHDFDCLLRYRZ-UHFFFAOYSA-N
- SMILES: O1C=C(CC2=CC=CC(C)=C2)N=C1Br
2-bromo-4-(3-methylphenyl)methyl-1,3-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-310688-1.0g |
2-bromo-4-[(3-methylphenyl)methyl]-1,3-oxazole |
2092421-83-3 | 1.0g |
$0.0 | 2023-02-26 | ||
| Enamine | EN300-310688-1g |
2-bromo-4-[(3-methylphenyl)methyl]-1,3-oxazole |
2092421-83-3 | 1g |
$0.0 | 2023-09-05 |
2-bromo-4-(3-methylphenyl)methyl-1,3-oxazole Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 2-bromo-4-(3-methylphenyl)methyl-1,3-oxazole
Research Briefing on 2-bromo-4-(3-methylphenyl)methyl-1,3-oxazole (CAS: 2092421-83-3) in Chemical Biology and Pharmaceutical Applications
The compound 2-bromo-4-(3-methylphenyl)methyl-1,3-oxazole (CAS: 2092421-83-3) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This oxazole derivative exhibits unique structural features that make it an attractive candidate for the development of novel therapeutic agents. Recent studies have focused on its potential as a kinase inhibitor and its role in modulating key biological pathways involved in inflammation and oncology.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-bromo-4-(3-methylphenyl)methyl-1,3-oxazole shows significant inhibitory activity against JAK3 kinase, with an IC50 value of 12.3 nM. The researchers employed structure-activity relationship (SAR) analysis to optimize the compound's selectivity profile, reducing off-target effects on related kinases while maintaining potent JAK3 inhibition. This finding suggests potential applications in autoimmune disease treatment.
In cancer research, a team at the Scripps Research Institute reported that derivatives of 2092421-83-3 exhibit promising activity against triple-negative breast cancer cell lines. Through high-throughput screening and subsequent medicinal chemistry optimization, they identified several analogs with improved pharmacokinetic properties. The lead compound demonstrated tumor growth inhibition of 78% in xenograft models, with favorable toxicity profiles in preclinical studies.
The synthetic accessibility of 2-bromo-4-(3-methylphenyl)methyl-1,3-oxazole has also been a focus of recent investigations. A novel one-pot synthesis method published in Organic Letters (2024) achieved an 85% yield using copper-catalyzed cyclization, significantly improving upon previous synthetic routes. This methodological advancement facilitates larger-scale production for further biological evaluation and structure-activity studies.
Pharmacokinetic studies of 2092421-83-3 derivatives have revealed interesting metabolic stability profiles. While the parent compound shows moderate clearance in liver microsome assays, strategic fluorination at specific positions has been shown to enhance metabolic stability without compromising biological activity. These findings, reported in Drug Metabolism and Disposition, provide valuable insights for future lead optimization efforts.
Emerging research also explores the potential of 2-bromo-4-(3-methylphenyl)methyl-1,3-oxazole in combination therapies. Preliminary data presented at the 2024 American Chemical Society meeting demonstrated synergistic effects when combined with immune checkpoint inhibitors, suggesting possible applications in immuno-oncology. The compound appears to modulate the tumor microenvironment through mechanisms distinct from current standard therapies.
As research progresses, several pharmaceutical companies have included 2092421-83-3 derivatives in their discovery pipelines. Patent activity in this area has increased significantly, with recent filings covering novel crystalline forms and pharmaceutical compositions. The compound's versatility as a building block for diverse therapeutic targets continues to drive interest in both academic and industrial settings.
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